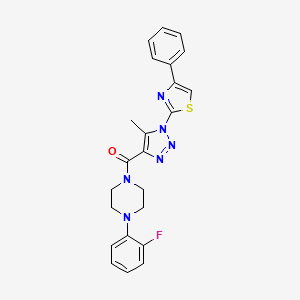

(4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone

CAS No.: 1251564-44-9

Cat. No.: VC7639497

Molecular Formula: C23H21FN6OS

Molecular Weight: 448.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251564-44-9 |

|---|---|

| Molecular Formula | C23H21FN6OS |

| Molecular Weight | 448.52 |

| IUPAC Name | [4-(2-fluorophenyl)piperazin-1-yl]-[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazol-4-yl]methanone |

| Standard InChI | InChI=1S/C23H21FN6OS/c1-16-21(22(31)29-13-11-28(12-14-29)20-10-6-5-9-18(20)24)26-27-30(16)23-25-19(15-32-23)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3 |

| Standard InChI Key | FGQCUKPMHOHFLE-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Key Descriptors

The compound’s IUPAC name, (4-(2-fluorophenyl)piperazin-1-yl)(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone, systematically describes its three primary components:

-

A 4-(2-fluorophenyl)piperazine moiety, contributing a fluorinated aromatic system and a flexible six-membered diazine ring.

-

A 5-methyl-1H-1,2,3-triazol-4-yl group, providing a five-membered triazole ring with a methyl substituent.

-

A 4-phenylthiazol-2-yl unit, introducing a thiazole ring conjugated to a phenyl group .

These subunits are interconnected via a central methanone (carbonyl) group, forming a hybrid architecture designed to optimize electronic and steric interactions (Fig. 1) .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 448.5 g/mol | |

| SMILES | Cc1c(C(=O)N2CCN(c3ccccc3F)CC2)nnn1-c1nc(-c2ccccc2)cs1 | |

| InChIKey | Not Provided | — |

Structural Features and Conformational Analysis

The piperazine ring adopts a chair conformation, with the 2-fluorophenyl group at the 4-position inducing slight distortion due to steric and electronic effects . The methanone bridge () serves as a planar spacer, enabling conjugation between the piperazine and triazole-thiazole systems. The thiazole ring (S/N-containing) and triazole (N-rich) contribute to π-π stacking potential and hydrogen-bonding capacity, critical for target engagement .

Synthesis and Physicochemical Characterization

Synthetic Pathways

While explicit synthetic details for this compound are unavailable, analogous molecules suggest a multi-step strategy:

-

Piperazine Functionalization: Nucleophilic substitution of 2-fluorophenyl bromide with piperazine under basic conditions .

-

Triazole-Thiazole Assembly: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole, followed by thiazole ring closure via Hantzsch synthesis .

-

Methanone Coupling: Friedel-Crafts acylation or nucleophilic acyl substitution to link the piperazine and triazole-thiazole modules .

Table 2: Comparative Molecular Weights of Related Compounds

Physicochemical Properties

-

Solubility: Predicted low aqueous solubility due to high hydrophobicity (LogP ~4.5 estimated via analogy) .

-

Stability: The thiazole and triazole rings enhance metabolic stability compared to simpler arylpiperazines .

-

Spectral Data:

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

The piperazine moiety’s affinity for monoamine receptors positions this compound as a candidate for treating schizophrenia or depression . Fluorine’s electronegativity may enhance blood-brain barrier penetration .

Oncology

Thiazole-triazole hybrids demonstrate antiproliferative effects in breast and lung cancer cell lines . The methanone bridge could stabilize interactions with tubulin or topoisomerases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume